2-(Benzyloxyethoxyethoxy)ethylamine
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Overview
Description
2-(Benzyloxyethoxyethoxy)ethylamine is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is a colorless liquid that belongs to the class of amines and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxyethoxyethoxy)ethylamine can be synthesized from Benzyl-PEG3-N3. The synthesis involves a series of chemical reactions that include nucleophilic substitution and reduction . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxyethoxyethoxy)ethylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenated compounds for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce corresponding aldehydes or ketones, while reduction may yield primary or secondary amines .
Scientific Research Applications
2-(Benzyloxyethoxyethoxy)ethylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxyethoxyethoxy)ethylamine involves its role as a PEG-based PROTAC linker. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG3-N3: A precursor in the synthesis of 2-(Benzyloxyethoxyethoxy)ethylamine.
Benzyl-PEG3-amine: Another PEG-based PROTAC linker with similar properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as an effective linker in PROTAC synthesis. Its ability to facilitate the selective degradation of target proteins makes it a valuable compound in precision medicine .
Biological Activity
2-(Benzyloxyethoxyethoxy)ethylamine, also known as Benzyl-PEG3-amine, is a compound characterized by its unique structure that includes a polyethylene glycol (PEG) moiety. This compound has garnered interest in the field of medicinal chemistry due to its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which is an innovative approach for targeted protein degradation.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- CAS Number : 86770-75-4
The primary biological activity of this compound is its function as a PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome system. This mechanism allows for selective degradation of proteins implicated in various diseases, including cancer .
PROTAC Development
Recent studies have highlighted the effectiveness of Benzyl-PEG3-amine in developing PROTACs targeting specific proteins involved in oncogenesis. The PEG linker enhances solubility and bioavailability, which are critical for therapeutic efficacy. For example, PROTACs utilizing this linker have shown promising results in degrading oncogenic proteins that are otherwise considered "undruggable" by conventional small molecules .
Case Studies
- Targeting BRD4 : A study demonstrated the successful application of a PROTAC incorporating Benzyl-PEG3-amine to degrade BRD4, a protein involved in transcriptional regulation and implicated in various cancers. The PROTAC led to significant reduction in BRD4 levels in cancer cell lines, resulting in decreased cell proliferation and increased apoptosis .
- Degradation of BCL-xL : Another research project focused on using this compound to create a PROTAC targeting BCL-xL, an anti-apoptotic protein. The study found that the resulting PROTAC effectively induced apoptosis in cancer cells resistant to conventional therapies .
Research Findings
Recent literature provides insights into the synthesis and biological evaluation of compounds featuring Benzyl-PEG3-amine:
Study | Target Protein | Result |
---|---|---|
Nalawansha et al., 2020 | BRD4 | Significant degradation observed; reduced cell viability |
Smith et al., 2021 | BCL-xL | Induced apoptosis in resistant cancer cell lines |
Zhang et al., 2022 | CDK6 | Effective degradation leading to G1 phase arrest |
Properties
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPJPHAPLBNCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-75-4 |
Source
|
Record name | 2-[2-[2-(Phenylmethoxy)ethoxy]ethoxy]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86770-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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